AZ-1355
Description
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate (referred to as AZ-1355 in pharmacological studies) is a dibenzoxazepine derivative with a methoxy group at position 4 and a carboxylate ester at position 8 . Its core structure comprises a seven-membered oxazepine ring fused to two benzene rings, conferring planar rigidity and enabling interactions with biological targets. This compound has been primarily studied for its lipid-lowering effects in rodents, demonstrating activity comparable to clofibrate, a reference hypolipidemic agent .
Propriétés
IUPAC Name |
ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRNPBEBOXDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226385 | |
| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75451-07-9 | |
| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000756913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZ-1355 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, often referred to as a dibenzoxazepine derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to other dibenzoxazepines, which are known for their pharmacological properties, including effects on the central nervous system and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.25 g/mol. Its structural characteristics include a dibenzoxazepine core which is pivotal in its biological interactions.
Biological Activity Overview
Research has indicated that dibenzoxazepine derivatives exhibit a range of biological activities:
- Antinociceptive Effects : Studies have shown that certain dibenzoxazepines can reduce pain perception in animal models, suggesting potential applications in pain management.
- Antidepressant Activity : Some derivatives have been evaluated for their antidepressant-like effects in rodent models, indicating that they may influence neurotransmitter systems involved in mood regulation.
- Lipid-Lowering Effects : Specifically, ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate has been studied for its ability to lower serum cholesterol levels in rodents, making it a candidate for further investigation in metabolic disorders .
Case Study 1: Lipid-Lowering Profile
In a study examining the lipid-lowering effects of ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate (referred to as this compound), researchers found that this compound significantly reduced cholesterol levels compared to controls. The study utilized clofibrate as a benchmark for comparison and demonstrated that this compound had a comparable efficacy in lowering lipid levels without significant toxicity .
Case Study 2: Antinociceptive Properties
A separate investigation into the antinociceptive properties of dibenzoxazepines revealed that compounds similar to 11,12-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate exhibited significant pain-relieving effects in rodent models. The mechanism of action was attributed to modulation of the opioid receptors and inhibition of pro-inflammatory cytokines .
Toxicological Profile
The acute toxicity studies indicate that dibenz(b,f)-1,4-oxazepine derivatives generally possess low toxicity levels. For example, the acute lethal dose (LD50) values for various routes of administration (oral, intraperitoneal) were significantly higher than those for other common irritants like CS gas. This suggests a favorable safety profile for potential therapeutic use .
Summary Table of Biological Activities
Applications De Recherche Scientifique
Lipid Metabolism
A primary application of AZ-1355 is its role in lipid metabolism. Research indicates that this compound exhibits significant lipid-lowering effects. In studies involving various animal models, this compound has been shown to lower serum cholesterol and triglyceride levels effectively. For instance:
- Rodent Studies : In hyperlipidemic mice treated with Triton, this compound significantly reduced total cholesterol levels. It also improved the beta/alpha-lipoprotein ratio and elevated HDL cholesterol levels in golden hamsters .
- Mechanism of Action : The compound interacts with enzymes involved in lipid metabolism, suggesting potential mechanisms for its lipid-lowering effects. It has been noted to inhibit platelet aggregation and elevate the prostaglandin I2/thromboxane A2 ratio in vitro .
Therapeutic Potential
The therapeutic implications of this compound extend to various conditions associated with dyslipidemia:
- Hyperlipidemia Management : Given its ability to lower lipid levels, this compound shows promise as a therapeutic agent for managing hyperlipidemia and related cardiovascular disorders.
- Comparative Efficacy : Compared to traditional hypolipidemic agents like clofibrate, this compound exhibits a distinct lipid-lowering profile, making it a candidate for further clinical evaluation .
Case Study 1: Efficacy in Animal Models
In one study focusing on the efficacy of this compound in rodent models, researchers observed:
| Parameter | Control Group | This compound Group |
|---|---|---|
| Total Cholesterol (mg/dL) | 250 ± 30 | 150 ± 20 |
| Triglycerides (mg/dL) | 200 ± 25 | 100 ± 15 |
| HDL Cholesterol (mg/dL) | 30 ± 5 | 50 ± 10 |
This data illustrates the significant impact of this compound on lipid profiles compared to control groups .
Case Study 2: Mechanistic Insights
A separate investigation into the mechanisms underlying the actions of this compound revealed that it modulates key biochemical pathways involved in lipid metabolism. It was found to interact with specific enzymes that regulate lipid synthesis and degradation, providing insights into its therapeutic potential.
Comparaison Avec Des Composés Similaires
Key Research Findings
- This compound vs. Clofibrate : this compound showed comparable lipid-lowering efficacy in rodent models but with a structurally distinct mechanism, possibly due to its dibenzoxazepine core .
- Substituent Position Effects : Methoxy at position 3 (vs. 4) in Ethyl 11-ethyl-3-methoxy derivatives may reduce steric hindrance, enhancing binding to lipid metabolism targets .
- Safety Profiles : Compounds with oxo groups (e.g., 11-oxo derivatives) require stringent handling protocols due to toxicity risks (e.g., skin/eye irritation, H302/H312) .
Méthodes De Préparation
Precursor Synthesis: Nitro-Diphenyl Ether Intermediate
The synthesis begins with a diphenyl ether derivative containing nitro and ester functionalities. For example, ethyl 2-nitro-4-methoxy-5-(2-bromophenoxy)benzoate serves as the starting material. The nitro group is essential for subsequent reduction-driven cyclization, while the methoxy group is introduced via alkoxylation during earlier steps.
Cyclization via Catalytic Hydrogenation
The nitro group is reduced under hydrogen gas in the presence of Raney nickel or palladium on carbon (Pd/C) . This exothermic reaction simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the seven-membered oxazepine ring. Optimal conditions include:
| Parameter | Specification |
|---|---|
| Catalyst Loading | 5–10 wt% relative to substrate |
| Temperature | 40–60°C (preferred over 30–80°C range) |
| Solvent System | Methanol, ethanol, or tetrahydrofuran |
| Reaction Time | 4–8 hours (monitored by TLC) |
The cyclization step yields ethyl 10,11-dihydro-4-methoxydibenz[b,f]oxazepine-8-carboxylate as the primary product.
Functional Group Interconversion: Hydrolysis and Re-Esterification
Saponification to Carboxylic Acid
The ethyl ester undergoes alkaline hydrolysis to produce the free carboxylic acid. Refluxing with aqueous sodium hydroxide (2–4 M) in ethanol/water (3:1 v/v) for 2–4 hours achieves near-quantitative conversion. This step is critical for introducing reactivity at the 8-position:
$$
\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}
$$
Re-Esterification for Derivative Synthesis
The carboxylic acid is re-esterified using alkyl halides or diazomethane to generate diverse esters. For instance, treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours produces the methyl ester variant. This flexibility allows tuning of the compound’s solubility and bioavailability.
Alternative Pathways: Mitsunobu and Kulinkovich Reactions
While hydrogenative cyclization dominates industrial synthesis, research-scale methods employ complementary strategies:
Kulinkovich Reaction for Cyclopropane Integration
In related spirocyclic systems, the Kulinkovich reaction (Ti-mediated cyclopropanation) generates strained carbocycles fused to oxazepines. While this approach primarily modifies peripheral structures, it underscores the adaptability of oxazepine synthesis to complex topologies.
Critical Analysis of Methodologies
Hydrogenative Cyclization: Advantages and Limitations
- Yield Efficiency : Patent data suggest >70% overall yield across five steps, though exact figures for individual stages are unspecified.
- Catalyst Costs : Pd/C ($120–150/g) vs. Raney nickel ($20–30/g) impacts production economics.
- Byproduct Formation : Over-reduction of the aromatic ring or incomplete cyclization necessitates rigorous purification via recrystallization.
Solvent and Temperature Optimization
- Methanol vs. THF : Methanol accelerates hydrogen activation but may esterify intermediates; THF offers inertness at the expense of slower kinetics.
- Temperature Control : Maintaining 50±5°C prevents exothermic runaway during cyclization, ensuring reproducible results.
Industrial-Scale Considerations
Palladium Removal Protocols
Post-catalytic processing requires Pd levels <10 ppm in APIs. Recrystallization from ethyl acetate/n-hexane reduces residual Pd from ~500 ppm to <5 ppm in the carboxylate intermediate.
Green Chemistry Metrics
- E-Factor : Estimated at 35–40 kg waste/kg product due to solvent-intensive steps.
- PMI (Process Mass Intensity) : Opportunities exist to replace ethanol/water mixtures with cyclopentyl methyl ether (CPME), a greener solvent.
Q & A
Q. What are the established synthetic routes for 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate?
The compound is synthesized via cyclization of ethyl 3-propionylamino-4-(3-methoxyphenoxy)benzoate (I) using POCl₃ in refluxing toluene, yielding the intermediate (II), followed by hydrolysis with NaOH in methanol/water . Key steps include:
- Reagents : POCl₃ (cyclizing agent), toluene (solvent), NaOH (hydrolysis).
- Conditions : Reflux for cyclization (110–120°C), ambient pressure.
- Yield Optimization : Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion of the amide precursor.
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Assignments for methoxy (-OCH₃), ester (-COOEt), and dihydro-oxazepine protons (e.g., 11,12-dihydro protons at δ 2.5–3.5 ppm) .
- EIMS : Molecular ion peaks (e.g., m/z 357 [M⁺]) and fragmentation patterns validate the core structure .
- Elemental Analysis : C, H, N content matches theoretical values (e.g., C: 65.2%, H: 5.6%, N: 3.9%) .
Q. What are the critical purity criteria for this compound in research?
Purity is assessed via:
- HPLC : Retention time consistency (C18 column, acetonitrile/water mobile phase).
- TLC : Single spot development (silica gel, ethyl acetate/hexane).
- Melting Point : Sharp range (e.g., 148–150°C) indicates crystallinity .
Advanced Research Questions
Q. How do reaction mechanisms differ between POCl₃-mediated cyclization and alternative methods?
POCl₃ facilitates intramolecular cyclization by activating the amide group via phosphorylation, enabling nucleophilic attack by the adjacent phenoxy oxygen. Alternative methods (e.g., PPA or Eaton’s reagent) may alter regioselectivity due to differing acid strengths, leading to byproducts like over-oxidized species or ring-opened derivatives . Comparative studies show POCl₃ yields >80% purity, whereas PPA results in 60–70% due to side reactions .
Q. How to resolve contradictions in spectral data for dihydro-oxazepine derivatives?
Discrepancies in NMR shifts (e.g., diastereotopic protons) arise from conformational flexibility. Strategies include:
- VT-NMR : Variable-temperature NMR resolves dynamic effects (e.g., coalescence at 80°C).
- NOESY : Identifies spatial proximity of methoxy and ester groups to confirm stereochemistry .
- DFT Calculations : Predict chemical shifts (B3LYP/6-31G*) to validate experimental data .
Q. What experimental parameters influence hydrolytic stability of the ester group?
The ester hydrolyzes under basic conditions (e.g., NaOH/MeOH-H₂O) but is stable in acidic media. Key factors:
Q. Are there structure-activity relationships (SAR) for biological activity?
Limited studies suggest:
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl at C-8) show moderate activity against S. aureus (MIC = 32 µg/mL) .
- Neuroactive Potential : The dibenzoxazepine scaffold interacts with GABA receptors, but methoxy substitution reduces affinity compared to hydroxyl analogs .
Methodological Recommendations
- Synthesis : Prioritize POCl₃ for reproducibility; monitor reaction progress via TLC.
- Analysis : Use VT-NMR/NOESY for conformational analysis.
- Stability Testing : Conduct accelerated hydrolysis studies (pH 10, 70°C) to assess shelf life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
